molecular formula C10H7BrN2 B8732711 2-bromo-3,3'-bipyridine

2-bromo-3,3'-bipyridine

Cat. No.: B8732711
M. Wt: 235.08 g/mol
InChI Key: ULOBDSWWGZLFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Bromo-3,3’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond The presence of a bromine atom at the 2’ position of one of the pyridine rings distinguishes 2’-Bromo-3,3’-bipyridine from other bipyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 2’-Bromo-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-3,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands, with bases like potassium carbonate or cesium carbonate.

Major Products:

  • Substituted bipyridines with various functional groups.
  • Complex bipyridine derivatives through coupling reactions.

Scientific Research Applications

2’-Bromo-3,3’-bipyridine has a wide range of applications in scientific research:

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.

    Pharmaceuticals: It is a precursor in the synthesis of biologically active molecules with potential therapeutic applications.

    Supramolecular Chemistry: It is employed in the construction of supramolecular architectures and molecular machines.

Mechanism of Action

The mechanism of action of 2’-Bromo-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can exhibit unique electronic, photophysical, and catalytic properties, making them valuable in various applications.

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the bromine atom and is widely used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.

    3,3’-Bipyridine: Similar structure but without the bromine atom.

Uniqueness: 2’-Bromo-3,3’-bipyridine’s uniqueness lies in the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block in the synthesis of complex organic molecules and coordination compounds.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-bromo-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H

InChI Key

ULOBDSWWGZLFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.30 g of 3-(3-pyridinyl)-2(1H)pyridinone and 10 ml of phosphorus oxybromide was heated on a steam bath for 18 hours, then poured onto crushed ice and made alkaline with 10N sodium hydroxide. The resulting solid was collected, dissolved in methylene chloride and the solution passed through a short pad of hydrous magnesium silicate. The filtrate was concentrated and while boiling diluted with hexane. Concentration and chilling gave 2'-bromo-3,3'-bipyridine as white crystals, mp 97°-98° C.
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Synthesis routes and methods II

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